Cas no 1805963-12-5 (Ethyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate)

Ethyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate
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- Inchi: 1S/C11H9BrF5NO2/c1-2-20-7(19)3-5-8(11(15,16)17)6(12)4-18-9(5)10(13)14/h4,10H,2-3H2,1H3
- InChI Key: VSMDWQBSDLVSPW-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(F)F)C(CC(=O)OCC)=C1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 339
- Topological Polar Surface Area: 39.2
- XLogP3: 3.2
Ethyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029051802-1g |
Ethyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate |
1805963-12-5 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Ethyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate Related Literature
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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4. Water
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
Additional information on Ethyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate
Comprehensive Introduction to Ethyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate (CAS No. 1805963-12-5)
Ethyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate (CAS No. 1805963-12-5) is a highly specialized fluorinated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromo, difluoromethyl, and trifluoromethyl functional groups, serves as a critical intermediate in the synthesis of advanced bioactive molecules. Its structural complexity and fluorine-rich composition make it a valuable asset in modern drug discovery, particularly in the development of kinase inhibitors and antiviral agents.
The growing demand for fluorinated compounds in medicinal chemistry has propelled the relevance of Ethyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate. Researchers are increasingly exploring its potential in addressing global health challenges, such as drug-resistant infections and chronic inflammatory diseases. Its CAS No. 1805963-12-5 is frequently searched in scientific databases, reflecting its importance in cutting-edge research. The compound's ability to enhance metabolic stability and bioavailability in target molecules aligns with the industry's shift toward precision medicine and personalized therapeutics.
From a synthetic perspective, Ethyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate exemplifies the convergence of organofluorine chemistry and heterocyclic synthesis. Its pyridine core acts as a versatile scaffold, enabling modifications that cater to diverse pharmacological profiles. The presence of both difluoromethyl and trifluoromethyl groups introduces electron-withdrawing effects, which are pivotal in modulating the compound's reactivity and binding affinity. This feature is particularly relevant in the design of next-generation agrochemicals, where fluorine substitution is leveraged to improve pesticidal efficacy and environmental compatibility.
In the context of green chemistry, the synthesis and application of CAS No. 1805963-12-5 are being optimized to minimize waste and reduce reliance on hazardous reagents. Innovations in catalytic fluorination and flow chemistry have streamlined its production, addressing scalability challenges while adhering to sustainable practices. These advancements resonate with the broader scientific community's focus on eco-friendly synthesis and carbon footprint reduction, making the compound a subject of interest in both academic and industrial settings.
The analytical characterization of Ethyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods ensure precise structural elucidation and purity assessment, which are critical for regulatory compliance and reproducibility in research. The compound's CAS No. 1805963-12-5 is often cross-referenced in patent literature, underscoring its role in proprietary formulations and intellectual property development.
Looking ahead, the versatility of Ethyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate positions it as a cornerstone in the exploration of fluorine-based therapeutics and agrochemical innovations. As the scientific community continues to unravel its potential, this compound is poised to play a pivotal role in addressing unmet medical needs and advancing sustainable agricultural practices. Its integration into high-throughput screening platforms and combinatorial chemistry workflows further amplifies its significance in the evolving landscape of chemical research.
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